molecular formula C19H18ClFN2O2 B2503309 2-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946352-13-2

2-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2503309
CAS RN: 946352-13-2
M. Wt: 360.81
InChI Key: USFLLFSYKPESFY-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a tetrahydroquinoline group. Benzamides are a class of compounds containing a benzene ring bonded to an amide functional group . Tetrahydroquinolines are a type of cyclic compound, specifically a type of quinoline. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring .


Synthesis Analysis

Unfortunately, without specific information on the compound, it’s challenging to provide a detailed synthesis analysis. Generally, benzamide derivatives can be synthesized through the reaction of benzoic acid with amines. Tetrahydroquinolines can be synthesized through various methods, including the Povarov reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide and tetrahydroquinoline groups attached to each other. The exact structure would depend on the positions of the chloro, fluoro, and propyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, some benzamide derivatives have biological activity and can act as enzyme inhibitors .

Future Directions

The future directions for this compound would depend on its properties and potential applications. If it has biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

2-chloro-4-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c1-2-9-23-17-7-5-14(10-12(17)3-8-18(23)24)22-19(25)15-6-4-13(21)11-16(15)20/h4-7,10-11H,2-3,8-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFLLFSYKPESFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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